2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol is a synthetic organic compound belonging to the class of quinazolinones. Quinazolinones are a significant class of nitrogen-containing heterocyclic compounds known for their diverse range of biological activities, which makes them valuable pharmacophores in drug discovery. This particular derivative is notable for its potential as an epidermal growth factor receptor (EGFR) inhibitor, making it a subject of interest in cancer research. []
4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline is a synthetic organic compound with potential applications in medicinal chemistry. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The specific structure of this compound incorporates an ethynylphenyl group and two hydroxyethoxy substituents, which may influence its pharmacological profile.
This compound can be classified under several categories based on its structure and functional groups:
The synthesis of 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline typically involves multi-step reactions, starting from readily available quinazoline precursors.
The molecular structure of 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline can be represented as follows:
The compound features:
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline is likely related to its interaction with specific biological targets:
Experimental studies would be necessary to elucidate the precise molecular targets and pathways affected by this compound.
4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline has potential applications in:
Further research is warranted to explore its full potential in these areas.
Quinazoline derivatives demonstrate remarkable versatility as molecularly targeted agents, interfering with critical signaling pathways that drive oncogenesis through multiple distinct mechanisms:
Kinase Inhibition: Quinazoline-based compounds primarily function as ATP-competitive inhibitors of tyrosine kinases, particularly epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These receptors frequently exhibit aberrant activation in various cancers, including non-small cell lung cancer (NSCLC), breast cancer, and colorectal carcinomas [2] [6]. The structural analogy between the quinazoline core and purine nucleotides facilitates effective competition with ATP at the kinase active site, thereby blocking phosphorylation-dependent signaling cascades that promote uncontrolled cell proliferation and survival [6].
Multi-Target Inhibition: Sophisticated molecular design has yielded quinazoline derivatives capable of simultaneous inhibition of multiple kinase targets. For example, several clinical-stage compounds exhibit dual EGFR/VEGFR-2 inhibitory activity, addressing both tumor cell proliferation and angiogenesis within a single molecular entity [4]. This polypharmacological approach represents a strategic advancement to overcome compensatory pathway activation and acquired resistance mechanisms that often limit single-target agents.
Efflux Transporter Modulation: Certain quinazoline derivatives effectively inhibit breast cancer resistance protein (BCRP/ABCG2), a critical efflux transporter implicated in multidrug resistance (MDR). By blocking this efflux pump, these compounds enhance intracellular accumulation and efficacy of co-administered chemotherapeutic agents [2]. Structural features such as meta-nitroanilino substituents significantly enhance BCRP inhibitory potency, with reported IC₅₀ values reaching nanomolar ranges (e.g., 0.13 μM for optimized derivatives) [2].
Table 1: Clinically Relevant Quinazoline-Based Anticancer Agents
Compound Name | Primary Targets | Key Structural Features | Therapeutic Indications |
---|---|---|---|
Gefitinib | EGFR | 3-Chloro-4-fluoroanilino, morpholinoethoxy | NSCLC with EGFR mutations |
Erlotinib | EGFR | 3-Ethynylanilino, bis(2-methoxyethoxy) | NSCLC, pancreatic cancer |
Vandetanib | EGFR, VEGFR-2 | 4-Bromo-2-fluoroanilino, piperidinylethoxy | Medullary thyroid cancer |
Afatinib | EGFR, HER2 | Dimethylaminocrotonamide warhead | NSCLC with EGFR mutations |
4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline | EGFR (Metabolite) | 3-Ethynylanilino, bis(2-hydroxyethoxy) | Research compound, Erlotinib metabolite |
The structural optimization of EGFR tyrosine kinase inhibitors (TKIs) demonstrates a systematic medicinal chemistry approach to overcome successive therapeutic challenges:
First-Generation Optimizations: Initial quinazoline-based EGFR inhibitors (gefitinib, erlotinib) featured essential 4-anilino substitutions with halogenated phenyl rings (e.g., 3-chloro-4-fluoroanilino) and solubilizing side chains at the 6,7-positions [4] [9]. These reversible inhibitors effectively targeted activating EGFR mutations (exon 19 deletions, L858R) but demonstrated limited efficacy against wild-type EGFR and acquired resistance mutations, particularly T790M [3]. The prototypical compound erlotinib (6,7-bis(2-methoxyethoxy)-4-[(3-ethynylphenyl)amino]quinazoline) incorporates an ethynyl linkage that enhances hydrophobic interactions within the ATP-binding cleft while maintaining favorable drug-like properties [7] [8].
Metabolite-Based Design: Investigation of active metabolites inspired subsequent structural refinements. The hydrolysis of erlotinib's methyl ether groups produces the pharmacologically active metabolite 4-[(3-ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline (CAS: 183321-84-8), which retains significant EGFR inhibitory activity while offering enhanced hydrophilicity [1]. This metabolite exemplifies the strategic transition from lipophilic methoxy groups (logP ~3.5) to more polar hydroxyethoxy substituents (logP ~2.1), improving aqueous solubility and potentially altering tissue distribution profiles without compromising target engagement [1].
Allosteric and Fourth-Generation Innovations: Recent structural evolution addresses the recalcitrant C797S mutation through allosteric inhibition strategies and covalent binding motifs. Fourth-generation inhibitors incorporate strategically positioned electrophilic groups (e.g., acrylamides) capable of forming covalent bonds with cysteine residues proximal to the ATP-binding site, effectively inhibiting resistance-conferring mutants [3]. Additionally, molecular modeling using deep generative models and reinforcement learning has accelerated the identification of novel chemotypes capable of circumventing resistance mutations while maintaining selectivity profiles [3].
Table 2: Generational Evolution of EGFR TKIs Based on Quinazoline Scaffold
Generation | Target Mutations | Representative Compound | Key Structural Innovations | Limitations |
---|---|---|---|---|
First | Activating mutations (Del19, L858R) | Erlotinib | 6,7-Alkoxy substitutions, 4-(3-ethynylanilino) | T790M resistance |
Second | T790M | Afatinib | Michael acceptor warheads | Dose-limiting toxicity |
Third | T790M/C797S | Osimertinib | Pyrimidine core, aniline-pharmacophore | Acquired C797S resistance |
Fourth | C797S triple mutants | EAI045 (allosteric) | Macrocyclic constraints, non-ATP competitive | Preclinical stage |
Metabolite | Activating mutations | 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline | Hydroxyethoxy solubilizing groups | Reduced membrane permeability |
The 4-anilinoquinazoline scaffold constitutes a remarkably versatile molecular framework for kinase inhibitor development, offering multiple vectors for structural optimization to enhance potency, selectivity, and pharmacokinetic properties:
Binding Interactions: The planar quinazoline nucleus inserts deep within the adenine-binding pocket of kinase domains, forming critical hydrogen bonds with hinge region residues. Specifically, N1 of the quinazoline core accepts a hydrogen bond from the backbone NH of Met793 (EGFR numbering), while the adjacent amine (C4-NH) donates a hydrogen bond to the backbone carbonyl of the same residue [4] [9]. The 4-anilino group extends toward hydrophobic regions II and III of the ATP-binding cleft, where strategic substituents (e.g., 3-ethynyl, 4-halogens) form complementary van der Waals interactions with non-polar residues [4]. The terminal ethynyl group in compounds like erlotinib and its metabolite creates additional hydrophobic contacts with Leu788, Val790, and Thr854, contributing to enhanced binding affinity [4] [9].
Position-Specific Modifications: Systematic exploration of substituent effects has revealed distinct structure-activity relationship (SAR) profiles:
Anilino Ring Substituents: Meta-position electron-deficient groups (ethynyl, cyano, nitro) enhance potency against resistant EGFR variants, while ortho-substituents strategically modulate selectivity toward specific ErbB family members [4] [9].
Kinome-Wide Applications: Beyond EGFR, the 4-anilinoquinazoline scaffold serves as a versatile template for inhibiting diverse kinases through strategic modifications:
Table 3: Structure-Activity Relationship of 4-Anilinoquinazoline Modifications
Position | Optimal Substituents | Biochemical Effects | Representative Examples |
---|---|---|---|
4-Anilino | 3-Ethynyl, 3-chloro, 4-bromo | Enhanced hydrophobic interactions, improved mutant EGFR inhibition | Erlotinib, Vandetanib |
6/7-Alkoxy | 2-Hydroxyethoxy, 2-methoxyethoxy, morpholinylethoxy | Modulated solubility, metabolic stability | 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline |
5 | Fluoro, chloro, small heterocycles | Improved cellular penetration, altered selectivity profiles | Clinical-stage compounds (e.g., AST-1306) |
2 | Phenyl, pyridyl | Increased BCRP inhibitory activity | Compound I (IC₅₀ = 0.13 μM) [2] |
The metabolite 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-hydroxyethoxy)quinazoline exemplifies rational scaffold optimization, where hydrolytic conversion of erlotinib's methoxy groups to hydroxyethoxy moieties enhances hydrophilicity while maintaining the essential 4-(3-ethynylanilino) pharmacophore [1]. This metabolite preserves significant EGFR binding affinity through retention of critical hinge region hydrogen bonds and hydrophobic contacts despite increased polarity, demonstrating the scaffold's tolerance for polarity-enhancing modifications that address pharmacokinetic limitations without compromising target engagement [1] [6].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: